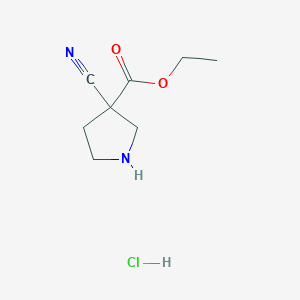

Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

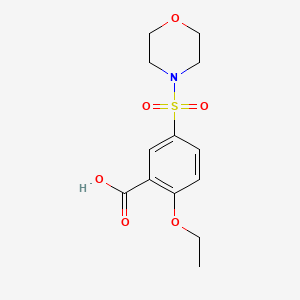

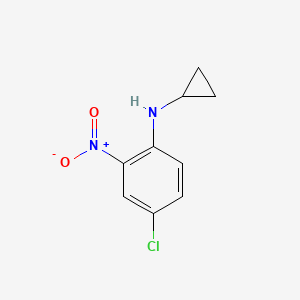

Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Molecular Structure Analysis

The molecular structure of Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is represented by the InChI code:1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H . The molecular weight of this compound is 204.66 . Physical And Chemical Properties Analysis

Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride is an oil-like substance . It has a molecular weight of 204.66 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Facile Synthesis Methods

A study demonstrates the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates , presenting a one-pot synthesis method that might relate to or utilize similar intermediates as ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride. This synthesis method emphasizes the creation of highly functionalized products with potential applications in pharmaceuticals and agrochemicals (Z. Ge et al., 2006).

Bioconjugation Applications

The mechanism of amide formation in aqueous media using carbodiimide chemistry is crucial for bioconjugation applications. This research might indirectly relate to the reactivity of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride in forming amide bonds, which are foundational in peptide synthesis and drug development (N. Nakajima & Y. Ikada, 1995).

Antibacterial Agents Synthesis

A study on the synthesis and antibacterial activity of pyridonecarboxylic acids, which includes structural analogs such as 3-aminopyrrolidine derivatives, highlights the potential of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride in developing new antibacterial agents. These compounds demonstrate significant in vitro and in vivo antibacterial properties, suggesting the broad utility of the core structure in medicinal chemistry (H. Egawa et al., 1984).

Advanced Material Applications

Ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride could potentially be used in the synthesis of advanced materials, such as dyes for liquid crystal displays. The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for new fluorescent dyes showcases the adaptability of similar structures in materials science, indicating the compound's potential applicability in creating novel materials for electronic displays (V. Bojinov & I. Grabchev, 2003).

Corrosion Inhibition

Research into the adsorption and corrosion inhibition properties of triazepines carboxylate compounds on mild steel in hydrochloric acid environments reveals the potential application of ethyl 3-cyanopyrrolidine-3-carboxylate hydrochloride derivatives as corrosion inhibitors. This study indicates that structurally related compounds can significantly enhance corrosion resistance, underscoring the chemical's utility in industrial applications (K. Alaoui et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYVAWNIMKWKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)

![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)

![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)

![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)